

Improving extraction efficiency of succinate from biological samples

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Compound of Interest

Compound Name: Succinic acid-13C2

Cat. No.: B1601779

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Succinate Extraction Technical Support Center

Welcome to the Technical Support Center for improving the extraction efficiency of succinate from biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflows.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of succinate from biological samples.

Issue 1: Low Succinate Recovery After Extraction

Question: We are experiencing low recovery of succinate from our plasma/tissue samples after performing a liquid-liquid extraction (LLE) with ethyl acetate. What are the potential causes and solutions?

Answer:

Low recovery of succinate using LLE can be attributed to several factors:

- **Incorrect pH:** Succinate is a dicarboxylic acid with pKa values of approximately 4.2 and 5.6. For efficient extraction into an organic solvent like ethyl acetate, the aqueous phase must be

acidified to a pH below the first pKa (ideally $\text{pH} < 4$) to ensure succinate is in its protonated, less polar form.

- Solution: Adjust the pH of your sample homogenate or plasma to pH 2-3 with a strong acid (e.g., HCl) before adding the extraction solvent.
- Insufficient Solvent Polarity: While ethyl acetate is a common choice, its polarity might not be optimal for all sample matrices.
 - Solution: Consider testing solvents with different polarities. For instance, a mixture of an alcohol (like isopropanol or butanol) and a less polar solvent might improve recovery. Reactive extraction using extractants like tri-n-octylamine (TOA) in a suitable diluent has shown high extraction efficiencies.[\[1\]](#)[\[2\]](#)
- Inadequate Phase Separation/Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte and leading to poor recovery. This is common with lipid-rich samples like tissue homogenates.
 - Solution: Centrifuge the sample at a higher speed and for a longer duration to break the emulsion. Adding a small amount of a salt (salting-out effect) to the aqueous phase can also help improve phase separation.
- Insufficient Extraction Repetitions: A single extraction step may not be sufficient to recover all the succinate.
 - Solution: Perform the extraction two to three times with fresh aliquots of the organic solvent and pool the organic phases. This significantly increases the extraction efficiency.[\[3\]](#)

Issue 2: High Variability in Succinate Quantification using LC-MS/MS

Question: Our succinate measurements in urine samples using LC-MS/MS show high variability between replicate injections and different samples. What could be causing this and how can we improve it?

Answer:

High variability in LC-MS/MS quantification of succinate, especially in complex matrices like urine, often points to matrix effects.[\[4\]](#)[\[5\]](#)

- Ion Suppression or Enhancement: Co-eluting endogenous compounds from the urine matrix can interfere with the ionization of succinate in the mass spectrometer's source, leading to either suppressed or enhanced signal intensity.
 - Solution 1: Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components before LC-MS/MS analysis. Mixed-mode or anion exchange SPE cartridges can be effective for isolating acidic compounds like succinate.
 - Solution 2: Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., $^{13}\text{C}_4$ -succinate) is crucial. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate normalization of the signal and reducing variability.
 - Solution 3: Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to better separate succinate from interfering matrix components.
- Sample Stability: Succinate levels can change in biological samples if not stored and handled properly.
 - Solution: Store urine samples at -80°C immediately after collection. Minimize freeze-thaw cycles, as they can lead to degradation of metabolites. For analysis, thaw samples on ice and process them promptly.

Issue 3: Poor Peak Shape and Low Signal in GC-MS Analysis of Succinate

Question: We are analyzing succinate using GC-MS after derivatization with BSTFA, but we are observing poor peak shape (tailing) and low signal intensity. What are the likely causes and troubleshooting steps?

Answer:

Poor chromatographic performance in GC-MS analysis of succinate is often related to the derivatization step or sample cleanliness.

- **Incomplete Derivatization:** Succinate has two carboxyl groups that need to be derivatized (e.g., silylated) to become volatile for GC analysis. Incomplete derivatization will result in poor peak shape and low signal.
 - **Solution 1: Optimize Derivatization Conditions:** Ensure the reaction is carried out under anhydrous conditions, as moisture can deactivate the derivatizing agent (e.g., BSTFA). Optimize the reaction temperature and time. For succinic acid, a reaction time of 3-4 hours at 70°C with BSTFA has been shown to be effective. Using a catalyst like TMCS in the derivatization reagent can also improve efficiency.
 - **Solution 2: Ensure Sample Dryness:** Lyophilize or completely dry the sample extract before adding the derivatization reagent.
- **Matrix Interference:** Non-volatile matrix components can contaminate the GC inlet and column, leading to poor peak shape and signal degradation over time.
 - **Solution:** Implement a thorough sample cleanup procedure, such as SPE, before derivatization to remove interfering substances.
- **Analyte Degradation:** High temperatures in the GC inlet can sometimes cause degradation of the derivatized analyte.
 - **Solution:** Optimize the inlet temperature to ensure efficient volatilization without causing thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient method for extracting succinate from tissue samples?

A1: The choice of extraction method depends on the specific research question and available instrumentation. However, a common and effective approach involves the following steps:

- **Homogenization:** Homogenize the frozen tissue in a cold solvent, typically a methanol/water or acetonitrile/water mixture. This both extracts the metabolites and quenches enzymatic activity.

- **Protein Precipitation:** Precipitate proteins by adding a cold organic solvent like methanol, acetonitrile, or a chloroform/methanol/water mixture. Centrifuge at a high speed in a refrigerated centrifuge to pellet the proteins.
- **Supernatant Collection:** Carefully collect the supernatant, which contains the succinate and other small molecules.
- **Drying and Reconstitution:** Dry the supernatant, for example, under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).

For cleaner extracts, a subsequent solid-phase extraction (SPE) can be performed on the supernatant.

Q2: How can I improve the efficiency of protein precipitation for succinate analysis in plasma?

A2: To optimize protein precipitation from plasma for succinate analysis:

- **Choice of Solvent:** Acetonitrile is a common and effective solvent for protein precipitation. Using a 3:1 or 4:1 ratio of cold acetonitrile to plasma is a good starting point.
- **Temperature:** Perform the precipitation on ice or at 4°C to minimize enzymatic activity and improve protein pelleting.
- **Mixing:** Ensure thorough mixing of the plasma and precipitation solvent. Vortexing for a short period is effective.
- **Incubation and Centrifugation:** Allow the mixture to incubate at a low temperature (e.g., -20°C for 30 minutes) to enhance precipitation before centrifuging at high speed (e.g., >10,000 x g) at 4°C.

Q3: What are the best storage conditions for biological samples to ensure succinate stability?

A3: To maintain the integrity of succinate levels in biological samples:

- **Immediate Freezing:** Snap-freeze tissues in liquid nitrogen immediately after collection. For liquid samples like plasma or urine, process them to remove cells and then freeze the

supernatant at -80°C as quickly as possible.

- **Storage Temperature:** Long-term storage should be at -80°C.
- **Freeze-Thaw Cycles:** Avoid repeated freeze-thaw cycles as they can lead to the degradation of metabolites. Aliquot samples into smaller volumes before freezing if multiple analyses are planned.

Q4: Can you provide a general comparison of LLE and SPE for succinate extraction?

A4:

Feature	Liquid-Liquid Extraction (LLE)	Solid-Phase Extraction (SPE)
Principle	Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.	Partitioning of the analyte between a solid stationary phase and a liquid mobile phase.
Selectivity	Generally lower selectivity, co-extraction of other compounds with similar solubility is common.	Higher selectivity can be achieved by choosing a sorbent with specific affinity for the analyte.
Efficiency	Can be efficient, but often requires multiple extractions to achieve high recovery.	Can be very efficient with high recovery in a single pass.
Automation	Can be automated but is often performed manually in a laboratory setting.	Easily automated for high-throughput applications.
Solvent Consumption	Typically requires larger volumes of organic solvents.	Generally uses smaller volumes of solvents.
Common Issues	Emulsion formation, incomplete phase separation.	Sorbent variability, column clogging, breakthrough of the analyte.

Data Presentation

Table 1: Comparison of Succinate Extraction Efficiencies with Different Solvents

Solvent/Method	Sample Matrix	Extraction Efficiency/Recovery	Reference
Butanol	Aqueous Solution	51.38% - 55.1%	
Octanol	Aqueous Solution	15.79% - 25.26%	
Decanol	Aqueous Solution	12.75% - 22.42%	
Trihexylamine in 1-octanol	Aqueous Solution	>95%	
Dihexylamine in 1-octanol	Aqueous Solution	>95%	
Emulsion Liquid Membrane (ELM)	Fermentation Broth	~100% extraction, 94% recovery	
Crystallization (pH 2)	Fermentation Broth	>76.4% recovery	

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Succinate from Plasma

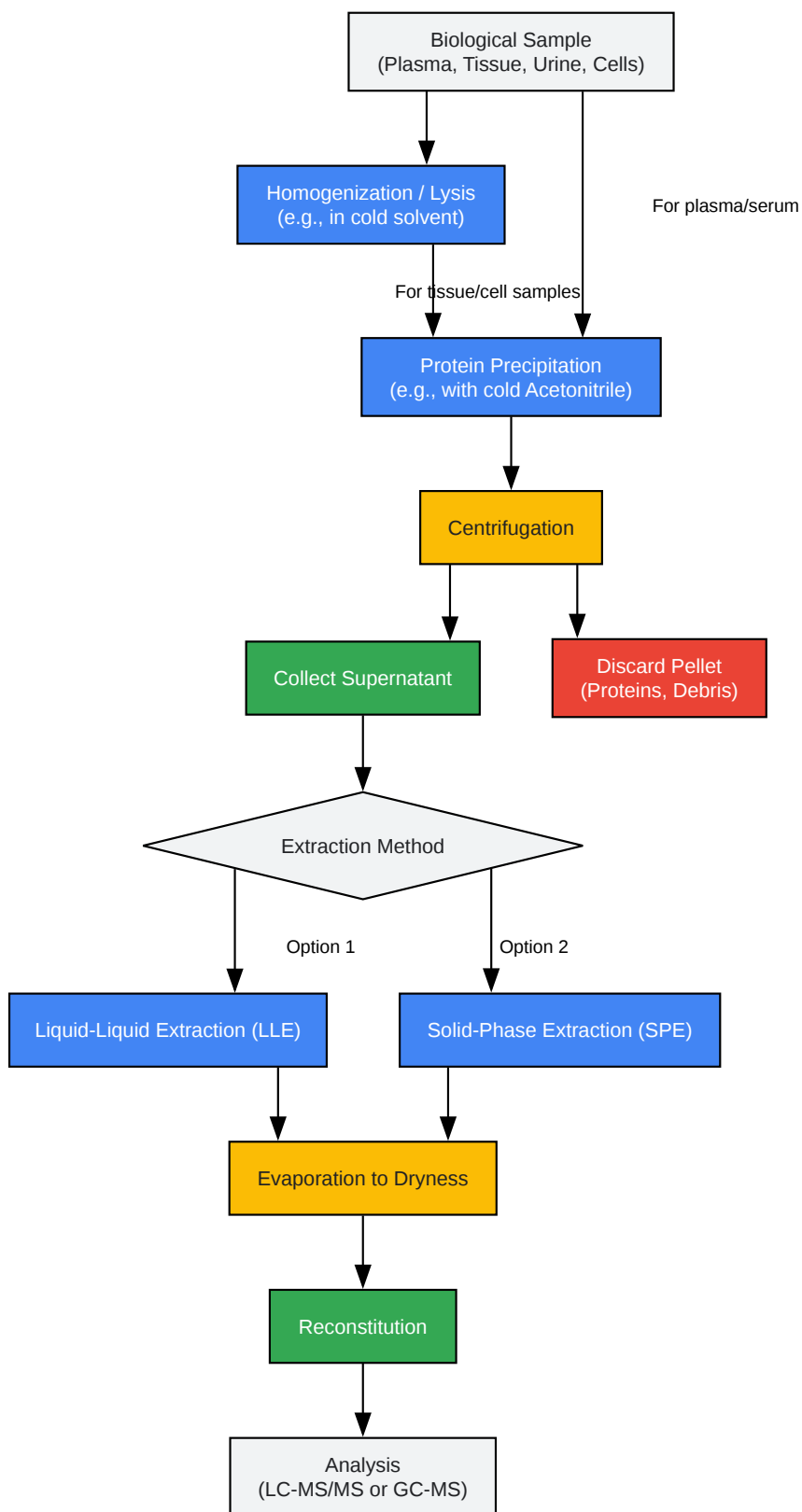
- **Sample Preparation:** To 200 μL of plasma in a glass tube, add an appropriate internal standard (e.g., $^{13}\text{C}_4$ -succinate).
- **Acidification:** Acidify the sample to approximately pH 2 by adding 20 μL of 6M HCl. Vortex briefly.
- **Extraction:** Add 1 mL of ethyl acetate to the tube. Vortex vigorously for 1 minute.
- **Phase Separation:** Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic phases.

- **Collection of Organic Phase:** Carefully transfer the upper organic layer to a new clean tube.
- **Repeat Extraction:** Repeat the extraction (steps 3-5) on the remaining aqueous phase two more times, pooling the organic extracts.
- **Drying:** Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 30-40°C.
- **Reconstitution:** Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase for LC-MS analysis).

Protocol 2: Solid-Phase Extraction (SPE) of Succinate from Urine

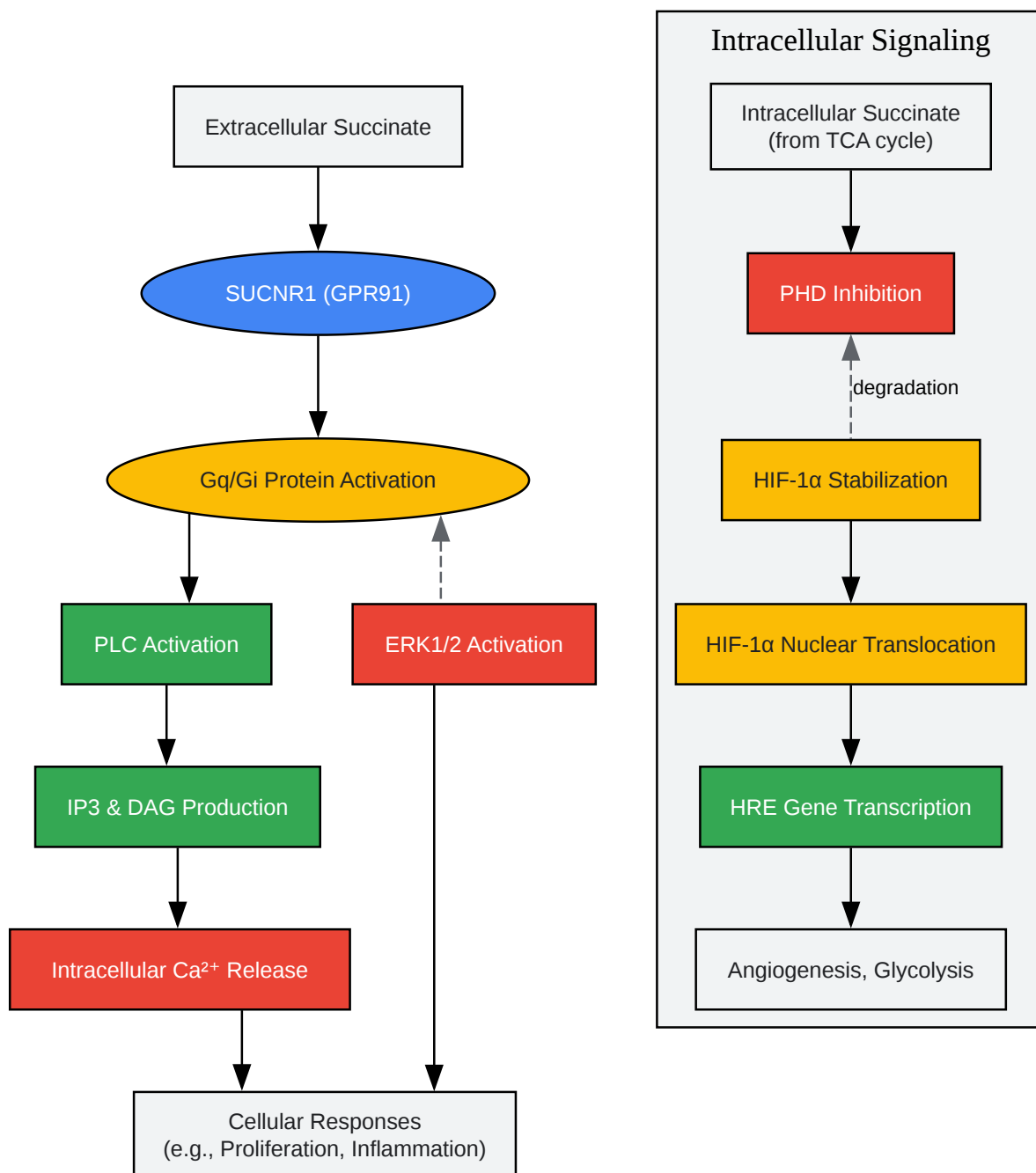
- **Sample Pre-treatment:** Centrifuge the urine sample to remove any particulate matter. Dilute 100 µL of the supernatant with 900 µL of water. Add an internal standard.
- **SPE Cartridge Conditioning:** Condition a mixed-mode anion exchange SPE cartridge (e.g., 60mg) by passing 1 mL of methanol followed by 1 mL of water.
- **Sample Loading:** Load the diluted urine sample onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 1 mL of water to remove neutral and basic compounds.
- **Elution:** Elute the succinate and other organic acids with 1 mL of 5% ammonia in methanol.
- **Drying and Reconstitution:** Dry the eluate under nitrogen and reconstitute in the appropriate solvent for analysis.

Mandatory Visualization



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Caption: General workflow for succinate extraction from biological samples.



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Caption: Key signaling pathways involving extracellular and intracellular succinate.

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